molecular formula C13H13FN2O2 B2510705 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one CAS No. 1209052-87-8

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

Cat. No.: B2510705
CAS No.: 1209052-87-8
M. Wt: 248.257
InChI Key: FGNYVTXOFPYIFQ-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrimidin-4(3H)-one core, a privileged scaffold in the design of small-molecule inhibitors for various biological targets . The 4-fluorophenyl substituent at the 6-position is a common pharmacophore that can enhance binding affinity and optimize physicochemical properties, while the 2-methoxyethyl chain at the 3-position contributes to the molecule's solubility and overall drug-likeness . Compounds based on the pyrimidin-4-one scaffold have demonstrated potent and selective inhibition of key kinases, such as Receptor Interacting Protein Kinase-2 (RIPK2), which plays a pivotal role in the NOD signaling pathway and is implicated in various chronic inflammatory conditions . Furthermore, structurally related pyrimidinone analogues have shown promising antitubercular activity by potentially disrupting bacterial iron homeostasis, a novel mechanism of action for combating Mycobacterium tuberculosis . This molecule serves as a versatile intermediate for further chemical exploration, including structure-activity relationship (SAR) studies, particularly in the development of novel therapeutics for areas such as immunology, oncology, and infectious diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-18-7-6-16-9-15-12(8-13(16)17)10-2-4-11(14)5-3-10/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNYVTXOFPYIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction, where an alkyl halide reacts with a nucleophile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halides, acids, or bases, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines by inhibiting critical signaling pathways associated with cell proliferation and survival. For example, it has been tested against breast cancer and lung cancer cell lines, demonstrating a notable reduction in cell viability at specific concentrations .
  • Antimicrobial Properties : The compound has also shown promising results in antimicrobial assays, particularly against bacterial strains. Its minimum inhibitory concentration (MIC) values suggest potential as a lead compound for developing new antimicrobial agents.

Biological Research

  • Mechanism of Action : The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its lipophilicity, improving binding affinity to various enzymes and receptors. This interaction can modulate the activity of target proteins, leading to therapeutic effects .

Organic Synthesis

  • Building Block in Synthesis : this compound serves as a versatile building block in organic synthesis. It can be used as a reagent in various organic reactions to synthesize more complex molecules, which is valuable in both academic and industrial settings .

Industrial Applications

  • Pharmaceuticals and Agrochemicals : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound against breast cancer cells, researchers found that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, crucial for cell survival and proliferation .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of the compound revealed that it effectively inhibited growth in multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a template for developing new antibiotics that could overcome resistant strains.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Scaffold Variations

Thieno[2,3-d]pyrimidin-4(3H)-ones ()
  • Example Compound: 2-(n-Heptyl)amino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-one.
  • Key Differences: Scaffold: Thieno[2,3-d]pyrimidin-4(3H)-one (fused thiophene ring) vs. pyrimidin-4(3H)-one. Substituents: Additional 5-methyl and 6-triazolyl groups. Activity: Fluorinated analogs in this class exhibit enhanced bactericidal activity (e.g., 90% inhibition against cotton fusarium wilt), attributed to the 4-fluorophenyl group’s electron-withdrawing effects .
Furo[2,3-d]pyrimidin-4(3H)-ones ()
  • Example Compound: 2-(Diethylamino)-5-ethoxycarbonyl-3-(4-fluorophenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (6g).
  • Key Differences: Scaffold: Furo[2,3-d]pyrimidin-4(3H)-one (fused furan ring) vs. pyrimidin-4(3H)-one. Substituents: Diethylamino at position 2 and ethoxycarbonyl at position 3. Properties: Melting point (131–132°C) and yield (85%) suggest that bulky substituents like diethylamino may reduce solubility compared to the flexible 2-methoxyethyl group in the target compound .
Pyrido[3,4-d]pyrimidin-4(3H)-ones ()
  • Example Compound : 8-(4-(2-(4-(4-Fluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54b).
  • Key Differences: Scaffold: Pyrido[3,4-d]pyrimidin-4(3H)-one (fused pyridine ring) vs. pyrimidin-4(3H)-one. Substituents: Piperidine and pyrazole moieties. Synthesis: Requires multi-step protocols (e.g., SCX cartridge purification), indicating higher complexity compared to simpler pyrimidinones .

Substituent Effects on Pharmacological and Physicochemical Properties

Fluorophenyl Groups
  • Target Compound : 4-Fluorophenyl at position 4.
  • Analog () : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one.
    • Difference : Piperazine substituent at position 2 vs. 2-methoxyethyl.
    • Implications : The piperazine group may enhance CNS penetration, whereas the methoxyethyl group improves aqueous solubility .
Methoxyethyl vs. Cyclohexyl Substituents
  • Analog () : 3-(2-Hydroxycyclohexyl)-6-(2-((4-(1-methyl-1H-pyrazol-4-yl)benzyl)oxy)phenyl)pyrimidin-4(3H)-one (MIPS1780).
    • Difference : Rigid cyclohexyl vs. flexible methoxyethyl.
    • Activity : MIPS1780 acts as a positive allosteric modulator of the M1 muscarinic receptor, suggesting that bulkier substituents may favor receptor binding in neurological targets .
Trifluoromethyl Groups ()
  • Example Compound: 5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-one. Difference: Trifluoromethoxy and trifluoromethyl groups vs. 4-fluorophenyl.

Biological Activity

Overview

6-(4-Fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one is a synthetic compound belonging to the pyrimidinone class, characterized by its unique structural features, including a fluorophenyl group and a methoxyethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H12FN3O2
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 1209052-87-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atom enhances the compound's lipophilicity and binding affinity to various enzymes and receptors, potentially leading to modulation of their activity. This mechanism is crucial for its applications in therapeutic settings.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (vulvar epidermal carcinoma)5.0
SJSA-1 (osteosarcoma)2.9

The compound's mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been tested against several bacterial strains, demonstrating a notable minimum inhibitory concentration (MIC):

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Antiviral Activity

Preliminary research indicates potential antiviral properties against specific viruses. For example, in vitro studies have shown that the compound can inhibit viral replication in certain cell lines, although further research is necessary to elucidate the precise mechanisms involved.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted by researchers involved testing this compound against the SJSA-1 cell line. The results indicated an IC50 value of 2.9 µM, showcasing its potential as a potent anticancer agent. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways, thus providing insights into its therapeutic applications in oncology .
  • Case Study on Antimicrobial Efficacy :
    In another study focusing on antimicrobial properties, the compound was evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The observed MIC values were indicative of moderate efficacy, suggesting that structural modifications could enhance its antimicrobial potency .

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